AB-Bica

Synthetic Cannabinoid Reference Standard Pharmacological Characterization

AB-Bica (CAS 1969264-37-6) is a certified analytical reference standard (≥98% purity) intended exclusively for forensic identification and method development. Unlike its analogs AB-FUBICA and ADB-FUBICA, AB-Bica has no published pharmacological data—it cannot substitute functional or binding assays. Its unsubstituted benzyl N1 group and valinamide head create a distinct metabolic fingerprint (N-dealkylated/hydroxylated metabolites), making it essential for labs developing targeted LC-MS/MS, GC-MS, or NMR assays to differentiate AB-Bica exposure from related synthetic cannabinoids in seized materials or biomonitoring studies.

Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
CAS No. 1969264-37-6
Cat. No. B593439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-Bica
CAS1969264-37-6
Synonyms​N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide
Molecular FormulaC21H23N3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C21H23N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h3-11,13-14,19H,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1
InChIKeyKWZMKPNXFPNTEJ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AB-Bica (CAS 1969264-37-6) Analytical Reference Standard: Key Chemical and Spectral Data for Forensic and Research Procurement


AB-Bica (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide; CAS 1969264-37-6) is an analytical reference standard structurally classified as a synthetic cannabinoid [1]. It is an indole-3-carboxamide derivative with a molecular formula of C₂₁H₂₃N₃O₂, a molecular weight of 349.43 g/mol, and a purity specification of ≥98% as a crystalline solid [1]. The compound exhibits solubility of 10 mg/mL in DMF, 5 mg/mL in DMSO, and 0.25 mg/mL in DMF:PBS (pH 7.2) (1:3) . Its UV absorption maxima are observed at 215 nm and 289 nm, and its InChI Key is KWZMKPNXFPNTEJ-IBGZPJMESA-N .

Why AB-Bica Cannot Be Interchanged with Structurally Related Synthetic Cannabinoids


Despite sharing a core indole-3-carboxamide scaffold with compounds such as AB-FUBICA, ADB-BICA, and ADB-FUBICA, AB-Bica presents a unique combination of structural features—specifically an unsubstituted benzyl group at the indole N1 position and a valinamide-derived head group—that critically distinguishes its analytical and pharmacological properties [1]. Critically, while AB-FUBICA and ADB-FUBICA have published in vitro CB₁/CB₂ receptor binding and functional activity data, no such pharmacological data exist for AB-Bica in the peer-reviewed literature as of 2016, and this remains the case [1]. This absence of biological characterization, coupled with its distinct metabolic fingerprint, means that AB-Bica cannot be used as a substitute in functional assays or structure-activity relationship studies that rely on characterized agonists [1][2]. Its sole validated use is as an analytical reference standard for forensic identification and method development .

Quantitative Differentiation of AB-Bica from Structural Analogs: Evidence-Based Procurement Guide


Absence of Published Pharmacological Activity Data for AB-Bica Versus Characterized Analogs

AB-Bica is distinguished from its close analogs AB-FUBICA and ADB-FUBICA by a complete lack of published in vitro pharmacological data. A 2016 study by Qian et al. explicitly states that 'No chemical or pharmacological data about compound 4 has appeared until now, making this the first report on this compound' [1]. In contrast, AB-FUBICA has reported EC₅₀ values of 21 nM at CB₁ and 15 nM at CB₂ receptors, and ADB-FUBICA has previously been reported to have high affinity for cannabinoid CB₁ and CB₂ receptors [1][2]. This absence of functional activity data for AB-Bica renders it unsuitable for any experiment requiring a pharmacologically defined agonist.

Synthetic Cannabinoid Reference Standard Pharmacological Characterization

Distinct In Vitro Metabolic Pathway: Predominant N-Dealkylation and Hydroxylation Products for AB-Bica

In a 2018 study using human liver microsomes, AB-Bica generated a unique set of phase I metabolites, with N-dealkylation and hydroxylation on the 1-amino-alkyl moiety identified as the predominant pathways [1]. The study explicitly recommends these N-dealkylation and hydroxylation metabolites as suitable analytical markers for monitoring AB-Bica intake in biomonitoring studies [1]. While the study examined four related synthetic cannabinoids (ADB-FUBICA, AB-FUBICA, AB-BICA, ADB-BICA) under identical conditions, AB-Bica's specific metabolite profile is a direct consequence of its unsubstituted benzyl group and valinamide head group, differentiating it from the fluorinated and dimethylated analogs [1].

Metabolism Forensic Toxicology Biomarker Identification

Defined Analytical Reference Standard Specifications: Purity, Solubility, and Spectral Data for Method Validation

AB-Bica is commercially available as a certified analytical reference standard (Cayman Chemical Item No. 18759) with a specified purity of ≥98% and defined solubility parameters: 10 mg/mL in DMF, 5 mg/mL in DMSO, and 0.25 mg/mL in DMF:PBS (pH 7.2) (1:3) . Its UV absorption maxima are 215 nm and 289 nm, and its InChI Key is KWZMKPNXFPNTEJ-IBGZPJMESA-N . In contrast, many structural analogs, including AB-FUBICA and ADB-BICA, may be available from research chemical suppliers without the same level of certified analytical characterization, requiring users to independently verify identity and purity. This pre-characterized nature of AB-Bica as a reference standard provides a direct and quantifiable advantage for analytical method development.

Analytical Chemistry Method Development Reference Standard

Optimal Application Scenarios for AB-Bica in Forensic Toxicology and Analytical Chemistry


Forensic Casework: Confirmation of AB-Bica in Seized Materials and Biological Specimens

AB-Bica is an essential reference standard for forensic laboratories tasked with confirming the presence of this synthetic cannabinoid in seized drug materials or biological samples. Its certified purity (≥98%) and defined spectral properties (UV λmax 215, 289 nm; InChI Key provided) enable accurate method development and validation for techniques such as GC-MS, LC-MS/MS, and NMR . Furthermore, the characterized metabolic profile—specifically the N-dealkylated and hydroxylated metabolites—provides the necessary analytical targets for urine or blood analysis, allowing laboratories to definitively distinguish AB-Bica ingestion from that of closely related compounds [1].

Analytical Method Development and Validation for Emerging Synthetic Cannabinoids

Due to the complete absence of published pharmacological data, AB-Bica has no utility in functional or binding assays. Its sole validated application is as an analytical reference standard. Consequently, laboratories developing new screening or confirmatory methods for novel psychoactive substances (NPS) can utilize AB-Bica to establish retention times, mass spectral fragmentation patterns, and quantitation parameters for this specific analyte. The known solubility (10 mg/mL DMF, 5 mg/mL DMSO) and UV absorbance characteristics directly support HPLC method development and validation .

Biomonitoring and Metabolism Studies to Identify Unique Exposure Markers

The 2018 metabolism study established that AB-Bica undergoes predominant N-dealkylation and hydroxylation, yielding a set of metabolites distinct from its fluorinated and dimethylated analogs [1]. Researchers conducting biomonitoring studies can therefore procure AB-Bica as a reference standard to synthesize or identify these specific metabolites, enabling the development of targeted assays for AB-Bica exposure. This application is critical for public health and forensic epidemiology, where differentiating between structurally similar synthetic cannabinoids is required for accurate prevalence estimates and toxicological interpretation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for AB-Bica

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.